

# Application Notes and Protocols for in vitro Functional Assays Using ADPRHL1 siRNA

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## Compound of Interest

Compound Name: *ADPRHL1 Human Pre-designed siRNA Set A*

Cat. No.: *B15134822*

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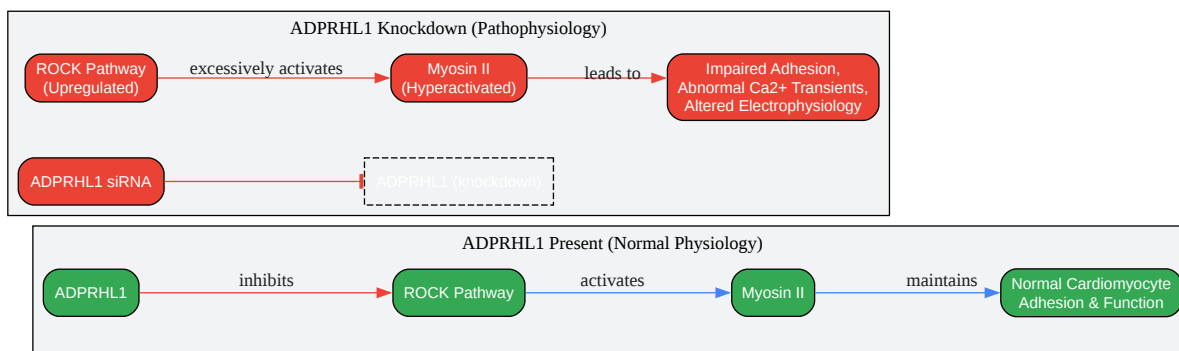
Audience: Researchers, scientists, and drug development professionals.

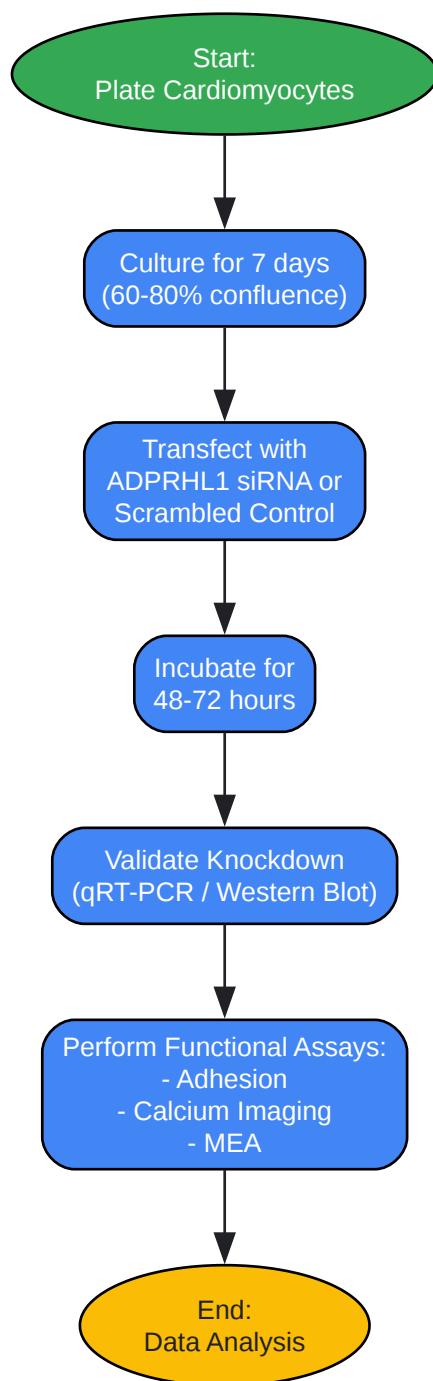
## Introduction:

ADP-ribosylhydrolase like 1 (ADPRHL1), also known as ARH2, is a pseudoenzyme implicated in crucial cellular processes, particularly in cardiac muscle development and function.[1][2][3] Unlike other members of the ADP-ribosylhydrolase family, ADPRHL1 appears to lack catalytic activity.[4] Its significance lies in its regulatory role, primarily through the ROCK–myosin II signaling pathway.[5][6][7][8] Dysregulation of ADPRHL1 has been associated with cardiac abnormalities, including defects in myofibril assembly, heart chamber outgrowth, cardiomyocyte adhesion, calcium transients, and electrophysiological activity.[1][5][6][7] These application notes provide detailed protocols for utilizing small interfering RNA (siRNA) to knock down ADPRHL1 expression in vitro, enabling the study of its function in various cellular assays.

## I. ADPRHL1 Signaling Pathway

ADPRHL1 functions as a negative regulator of the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II pathway. In healthy cardiomyocytes, ADPRHL1 helps maintain normal cellular adhesion and function. Upon ADPRHL1 knockdown, this pathway becomes excessively upregulated, leading to disruptions in focal adhesions, and subsequently, impaired cell adhesion, irregular calcium signaling, and abnormal electrophysiological activity.[5][6][7][8]





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